(5E)-5-(3-chloro-4-ethoxybenzylidene)-1-(2-methylphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione
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Overview
Description
(5E)-5-(3-chloro-4-ethoxybenzylidene)-1-(2-methylphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione is a synthetic organic compound that belongs to the class of pyrimidine derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5E)-5-(3-chloro-4-ethoxybenzylidene)-1-(2-methylphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione typically involves the condensation of appropriate benzaldehyde derivatives with pyrimidine trione precursors under basic or acidic conditions. Common reagents used in the synthesis include:
- Benzaldehyde derivatives (e.g., 3-chloro-4-ethoxybenzaldehyde)
- Pyrimidine trione derivatives
- Catalysts such as piperidine or acetic acid
Industrial Production Methods
Industrial production methods for such compounds often involve large-scale batch or continuous flow processes. These methods are optimized for high yield and purity, and may include additional steps such as purification by recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
(5E)-5-(3-chloro-4-ethoxybenzylidene)-1-(2-methylphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione can undergo various chemical reactions, including:
Oxidation: Conversion to corresponding oxides using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction to corresponding alcohols or amines using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Halogenation, alkylation, or acylation reactions using appropriate halogenating agents, alkyl halides, or acyl chlorides.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, potassium permanganate
Reducing agents: Sodium borohydride, lithium aluminum hydride
Substitution reagents: Halogenating agents (e.g., chlorine, bromine), alkyl halides, acyl chlorides
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, (5E)-5-(3-chloro-4-ethoxybenzylidene)-1-(2-methylphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione is used as a building block for the synthesis of more complex molecules. It can serve as a precursor for the development of new materials with specific properties.
Biology and Medicine
In biology and medicine, this compound may exhibit various biological activities such as antimicrobial, antiviral, or anticancer properties. It can be used in drug discovery and development to identify new therapeutic agents.
Industry
In industry, this compound can be used in the production of agrochemicals, dyes, and other specialty chemicals.
Mechanism of Action
The mechanism of action of (5E)-5-(3-chloro-4-ethoxybenzylidene)-1-(2-methylphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione depends on its specific biological activity. For example, if it exhibits antimicrobial properties, it may target bacterial cell walls or enzymes involved in bacterial metabolism. The molecular targets and pathways involved can vary based on the specific application and biological activity.
Comparison with Similar Compounds
Similar Compounds
- (5E)-5-(3-chlorobenzylidene)-1-(2-methylphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione
- (5E)-5-(4-ethoxybenzylidene)-1-(2-methylphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione
- (5E)-5-(3-chloro-4-methoxybenzylidene)-1-(2-methylphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione
Uniqueness
The uniqueness of (5E)-5-(3-chloro-4-ethoxybenzylidene)-1-(2-methylphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione lies in its specific substituents, which can influence its chemical reactivity and biological activity. The presence of the 3-chloro-4-ethoxybenzylidene group may impart unique properties compared to other similar compounds.
Properties
IUPAC Name |
(5E)-5-[(3-chloro-4-ethoxyphenyl)methylidene]-1-(2-methylphenyl)-1,3-diazinane-2,4,6-trione |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17ClN2O4/c1-3-27-17-9-8-13(11-15(17)21)10-14-18(24)22-20(26)23(19(14)25)16-7-5-4-6-12(16)2/h4-11H,3H2,1-2H3,(H,22,24,26)/b14-10+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UMIFPKWBBPUFGV-GXDHUFHOSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C=C2C(=O)NC(=O)N(C2=O)C3=CC=CC=C3C)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=C(C=C(C=C1)/C=C/2\C(=O)NC(=O)N(C2=O)C3=CC=CC=C3C)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17ClN2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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